

Comparative Technical Guide: Dimethylquinoline Scaffolds in Medicinal Chemistry

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Compound of Interest

Compound Name: 4,8-Dibromo-2,6-dimethylquinoline

CAS No.: 1189107-53-6

Cat. No.: B3185969

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Executive Summary & Structural Logic

In drug discovery, substituted quinolines serve as privileged scaffolds for kinase inhibitors, antimalarials, and receptor modulators. The selection between the 2,6-dimethyl and 2,8-dimethyl cores dictates the available chemical space around the pharmacophore.^[1]

- Compound A (**4,8-Dibromo-2,6-dimethylquinoline**): A dual-functionalizable scaffold.^[1] The bromine at C8 allows for late-stage diversification (e.g., introducing solubility groups or specific binding elements) orthogonal to the C4 position.
- Compound B (4-Bromo-2,8-dimethylquinoline): A sterically constrained scaffold.^[1] The C8-methyl group acts as a conformational blocker, restricting rotation of N1-substituents or filling hydrophobic pockets (e.g., the "selectivity pocket" in certain kinases), but prevents further substitution at this position.^[1]

Physicochemical Comparison

| Feature | 4,8-Dibromo-2,6-dimethylquinoline | 4-Bromo-2,8-dimethylquinoline |
|---------------------|-----------------------------------|------------------------------------|
| CAS Number | 1189107-53-6 | 203506-39-2 |
| Formula | | |
| Molecular Weight | 314.99 g/mol | 236.11 g/mol |
| C8 Substituent | Bromine (Reactive Handle) | Methyl (Steric Blocker) |
| Key Reactivity | Bis-electrophile (/ Pd-coupling) | Mono-electrophile (/ Pd-coupling) |
| Synthesis Precursor | 2-Bromo-4-methylaniline | 2-Methylaniline (o-Toluidine) |

Synthetic Architecture: The Conrad-Limpach Protocol

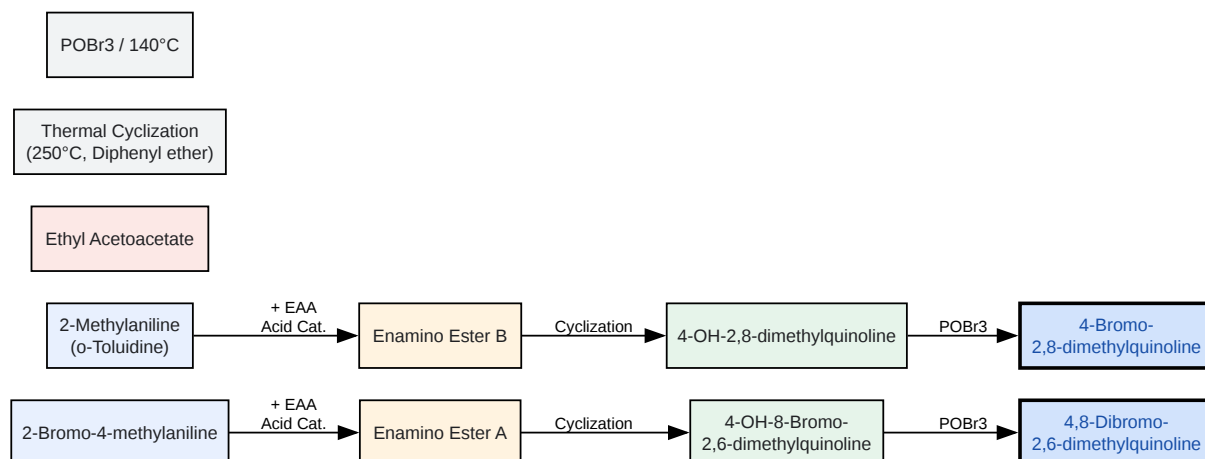
Both compounds are synthesized via the Conrad-Limpach cyclization, a robust method for generating 4-hydroxyquinolines (4-quinolones) which are subsequently brominated.^[1] The divergence lies in the aniline precursor.

Mechanism of Action^[1]

- Condensation: Aniline reacts with ethyl acetoacetate to form an enamino ester.
- Cyclization: Thermal cyclization (250°C) closes the ring between the ester carbonyl and the ortho-position of the aniline ring.^[1]
- Aromatization/Bromination: The resulting 4-hydroxy tautomer is converted to the 4-bromo derivative using phosphorus oxybromide (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">).)

Synthesis Pathway Diagram

The following diagram illustrates the parallel synthesis routes.



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Caption: Parallel Conrad-Limpach synthesis routes. Precursor selection dictates the C8 substituent.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,8-Dibromo-2,6-dimethylquinoline

Objective: To synthesize the dibromo scaffold from 2-bromo-4-methylaniline.

Step 1: Enamine Formation

- Charge a round-bottom flask with 2-bromo-4-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
- Add catalytic HCl (0.01 eq) or acetic acid in benzene/toluene.
- Reflux with a Dean-Stark trap to remove water azeotropically.
- Monitor by TLC until aniline is consumed. Concentrate to yield the crude enamino ester.

Step 2: Thermal Cyclization (Conrad-Limpach)

- Heat diphenyl ether (Dowtherm A) to 250°C in a heavy-walled flask.
- Add the crude enamino ester dropwise to the boiling solvent. Note: Rapid addition is crucial to prevent polymerization, but control foaming.
- Maintain temperature for 30-60 minutes.
- Cool to room temperature. Dilute with hexane/petroleum ether to precipitate the 4-hydroxy-8-bromo-2,6-dimethylquinoline.^[1]
- Filter and wash with hexane.

Step 3: Bromination

- Mix the 4-hydroxy intermediate (1.0 eq) with phosphorus oxybromide () (1.5 eq).
- Heat to 140°C (melt) for 2-4 hours.
- Quench: Cool to 0°C and carefully pour onto crushed ice/alkali (NaOH) to neutralize. Caution: Exothermic.
- Extract with Dichloromethane (DCM). Dry over .
- Purify via silica gel chromatography (Hexane/EtOAc) to yield **4,8-Dibromo-2,6-dimethylquinoline**.

Protocol B: Synthesis of 4-Bromo-2,8-dimethylquinoline

Objective: To synthesize the monobromo scaffold from o-toluidine.

Step 1 & 2: Follow the same procedure as above, substituting 2-methylaniline (o-toluidine) as the starting material.^[1]

- Critical Difference: The cyclization occurs ortho to the amine. Since one ortho position is blocked by the methyl group, cyclization occurs at the open ortho position (C6 of the aniline), placing the aniline-methyl at the C8 position of the quinoline.[1]

Step 3 (Bromination): React 4-hydroxy-2,8-dimethylquinoline with [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

as described above.

Strategic Reactivity: Orthogonal Functionalization

For the researcher, the choice between these two compounds often comes down to the intended chemical space exploration.

4,8-Dibromo-2,6-dimethylquinoline (The "Dual Handle")

This molecule possesses two electrophilic sites.[1]

- C4-Bromine: Highly reactive toward

(with amines/phenols) and Pd-catalyzed couplings. The nitrogen lone pair activates the C4 position via the vinylogous imine system.

- C8-Bromine: Less reactive toward [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

but active in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig).

Regioselectivity Strategy:

- Temperature Control: Perform [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

at C4 at lower temperatures (

). The C8-Br usually remains intact.

- Catalyst Selection: In Pd-couplings, oxidative addition often occurs faster at the electron-deficient C4 position.[1] However, bis-coupling is a risk.[1] To selectively functionalize C8,

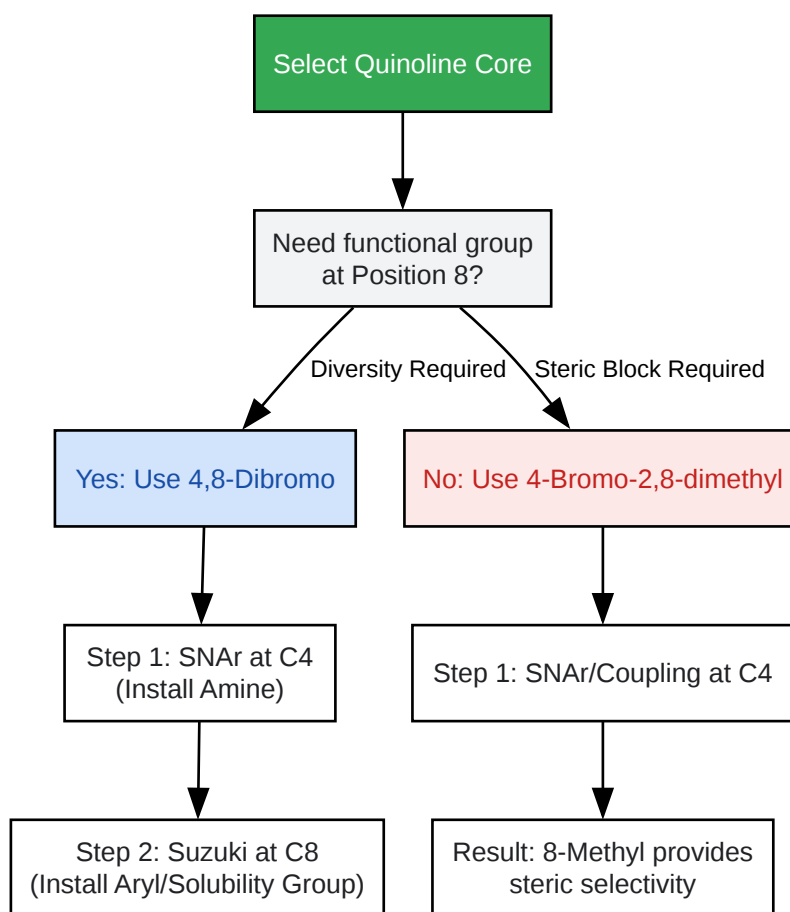
one often performs an ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

at C4 first (installing the desired R-group), leaving the C8-Br for a subsequent Suzuki coupling.

4-Bromo-2,8-dimethylquinoline (The "Blocker")[1]

- C4-Bromine: Standard reactivity (, Coupling).
- C8-Methyl: Inert.
 - Effect: It provides steric bulk near the quinoline nitrogen. In kinase inhibitors, this can force the inhibitor into a specific atropisomer or prevent binding to kinases with smaller "gatekeeper" residues.

Reactivity Decision Tree



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Caption: Decision logic for scaffold selection based on SAR requirements.

References

- Synthesis of 4-Bromo-2-methylquinoline Deriv
 - Source: ChemicalBook / Literature Reviews[1]
 - Context: General procedure for Conrad-Limpach cyclization and POBr₃ bromin
- Bromin
 - Source: ResearchGate / ACG Publications[1]
 - Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.[1][3]

- Context: Discusses the reactivity of position 8 and bromin
- 4-Bromo-2,8-dimethylquinoline Catalog D
 - Source: Sigma-Aldrich[4][5]
 - Context: Physical properties and safety d
- **4,8-Dibromo-2,6-dimethylquinoline** Catalog D
 - Source: BLD Pharm[1][2][6][7][8]
 - Context: Commercial availability and CAS verification (1189107-53-6).[1]

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- 3. acgpubs.org [acgpubs.org]
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